molecular formula C12H16F2N2O2 B153097 tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate CAS No. 123566-47-2

tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate

Cat. No.: B153097
CAS No.: 123566-47-2
M. Wt: 258.26 g/mol
InChI Key: NXGRHCFNYDZNRF-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a difluorobenzyl moiety, and a hydrazinecarboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 3,5-difluorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarboxylate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of hydrazine derivatives.

Scientific Research Applications

Tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(2,5-difluorobenzyl)hydrazinecarboxylate
  • tert-Butyl 2-(4-fluorobenzyl)hydrazinecarboxylate

Uniqueness

Tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate is unique due to the presence of two fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-[(3,5-difluorophenyl)methylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16-15-7-8-4-9(13)6-10(14)5-8/h4-6,15H,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGRHCFNYDZNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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